molecular formula C17H17NO B5839441 4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide

4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide

Cat. No.: B5839441
M. Wt: 251.32 g/mol
InChI Key: OAYYBQGTMOGEDL-ZZXKWVIFSA-N
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Description

4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide is an organic compound belonging to the class of benzamides. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide typically involves the condensation of 4-methylbenzoic acid with an appropriate amine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method provides a green, rapid, and highly efficient pathway for the preparation of benzamide derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-N-[2-[(E)-prop-1-enyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-3-6-14-7-4-5-8-16(14)18-17(19)15-11-9-13(2)10-12-15/h3-12H,1-2H3,(H,18,19)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYYBQGTMOGEDL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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